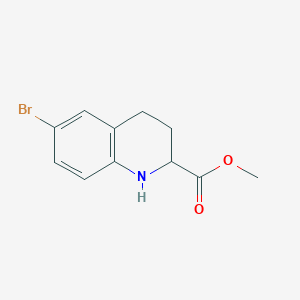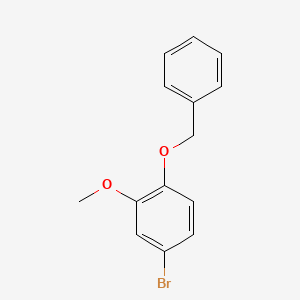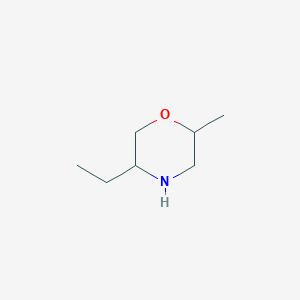
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound that is part of a broader class of chemicals known as tetrahydroquinolines. These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic properties. The compound is closely related to various other tetrahydroquinoline derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential use as chemotherapeutic agents or in other pharmaceutical applications.
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds has been explored in several studies. For instance, the preparation of 6-methylquinazoline derivatives was achieved through the treatment of silylated precursors with specific reagents, as described in one study . Another paper discusses the synthesis of 7-alkylamino-2-methylquinoline derivatives from 6-bromo-2-methylquinoline, highlighting the regiochemistry involved in nucleophilic substitution reactions . Additionally, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline was reported through a reductive amination process . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been determined using various analytical techniques. X-ray structural analysis has been employed to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Such studies are crucial for understanding the three-dimensional conformation of the molecule, which is important for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline derivatives has been explored in the context of various chemical reactions. For example, an unusual oxidation reaction using thionyl chloride was reported to synthesize 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline derivatives . This demonstrates the potential for diverse reactivity patterns that could be relevant for the functionalization of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives have been characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide valuable information on the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential (MEP), which are indicative of the compound's stability and electronic properties. Such analyses are essential for understanding how the compound might behave under different conditions and in potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a compound with diverse applications in chemical synthesis and organic chemistry research. Its chemical structure and properties facilitate the creation of various derivatives and play a critical role in synthetic pathways.
Derivative Synthesis : This compound has been utilized in the synthesis of bromophenols and brominated tetrahydroisoquinolines. For example, it was semisynthesized using brominated tyrosine derivative as a starting material in a study that explored the chemical constituents of the red alga Rhodomela confervoides (Ma et al., 2007).
Selective Synthesis : In the context of quinoline derivatives, this compound plays a significant role. Efficient and selective synthesis methods have been developed for tribromoquinoline and dibromotetrahydroquinoline derivatives, where methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate serves as an intermediate or end product (Şahin et al., 2008).
Reductive Amination Applications : The compound has also been synthesized through reductive amination of Schiff's Bases, highlighting its potential in the creation of complex molecular structures (Zlatoidský & Gabos, 2009).
Crystal and Molecular Structure Analysis : Studies involving X-ray structural analysis have been conducted on methyl tetrahydroquinoline derivatives, offering insights into the molecular structure and potential applications in materials science and chemistry (Rudenko et al., 2013).
Diastereoselective Synthesis : Its role in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters has been studied, demonstrating its utility in stereochemically controlled synthetic processes (Bunce et al., 2001).
Novel Quinoline Analogs : The compound is also involved in the synthesis of novel quinoline analogs, which are important for various applications in medicinal chemistry and drug design (Kurasawa et al., 2014).
Ultrasound Irradiation Methods : Additionally, it has been synthesized using methods like ultrasound irradiation, indicating its relevance in innovative chemical synthesis techniques (Thirumalai et al., 2006).
Photolabile Protecting Group : Interestingly, brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group, hinting at the potential of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate in similar applications (Fedoryak & Dore, 2002).
Mécanisme D'action
Mode of Action
The mode of action of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAQBWEOAMYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373761 | |
| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
CAS RN |
511230-72-1 | |
| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)


![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)




![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



